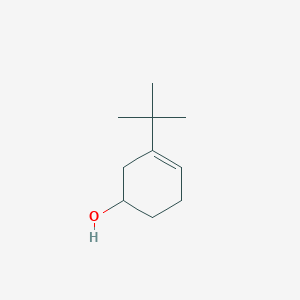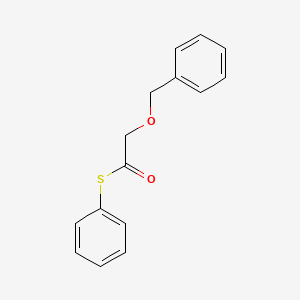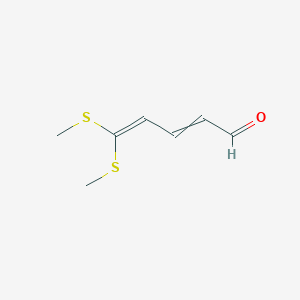![molecular formula C31H28N4O3 B14269761 {3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol CAS No. 184648-25-7](/img/structure/B14269761.png)
{3,5-Bis[(4'-methyl[2,2'-bipyridin]-4-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is a complex organic compound that features a bipyridine structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The bipyridine moiety is a well-known ligand in coordination chemistry, often used to form complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol typically involves multiple steps. One common method includes the cyclocondensation reaction between aromatic diamines and bipyridinium salts. For instance, the Zincke reaction can be employed to produce conjugated oligomers containing bipyridine units . The reaction conditions often involve heating the reactants in a suitable solvent, such as methanol, under reflux for several days.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The bipyridine units can be oxidized, leading to changes in the electronic properties of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium salts, while reduction could produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Mechanism of Action
The mechanism of action of {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol involves its ability to coordinate with metal ions. The bipyridine units act as ligands, binding to metal centers and forming stable complexes. These complexes can undergo redox reactions, which are crucial for their applications in catalysis and electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine compound used in similar applications but lacks the additional functional groups present in {3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol.
2,2’-Bipyridine: Another bipyridine derivative with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
{3,5-Bis[(4’-methyl[2,2’-bipyridin]-4-yl)methoxy]phenyl}methanol is unique due to its specific functional groups, which enhance its ability to form stable complexes with metals and its potential applications in various fields. The presence of methoxy groups and the specific arrangement of bipyridine units contribute to its distinct chemical and physical properties.
Properties
CAS No. |
184648-25-7 |
|---|---|
Molecular Formula |
C31H28N4O3 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[3,5-bis[[2-(4-methylpyridin-2-yl)pyridin-4-yl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C31H28N4O3/c1-21-3-7-32-28(11-21)30-15-23(5-9-34-30)19-37-26-13-25(18-36)14-27(17-26)38-20-24-6-10-35-31(16-24)29-12-22(2)4-8-33-29/h3-17,36H,18-20H2,1-2H3 |
InChI Key |
DNQBBMGZOLTBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)COC3=CC(=CC(=C3)CO)OCC4=CC(=NC=C4)C5=NC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
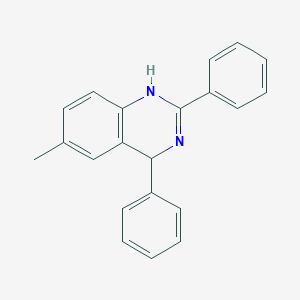
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
![1,5-Diphenyl-6,7-dioxa-3lambda~6~-thiabicyclo[3.2.2]nonane-3,3-dione](/img/structure/B14269700.png)
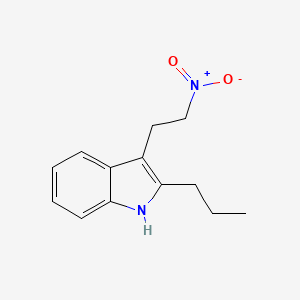
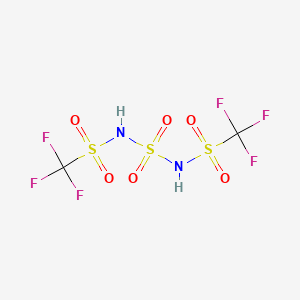
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
